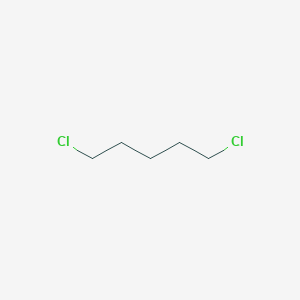

1,5-Dichloropentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6210. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKDGROORAKTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022094 | |

| Record name | 1,5-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,5-Dichloropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.13 [mmHg] | |

| Record name | 1,5-Dichloropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-76-2 | |

| Record name | 1,5-Dichloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-DICHLOROPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DICHLOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4A5V83WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,5-dichloropentane from 1,5-pentanediol (B104693), a key intermediate in various chemical and pharmaceutical applications. This document details two primary synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.

Introduction

This compound is a valuable bifunctional alkylating agent used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other specialty chemicals. Its preparation from the readily available 1,5-pentanediol is a common and important transformation in organic synthesis. The primary methods for this conversion involve the use of concentrated hydrochloric acid or thionyl chloride, each with its own advantages and disadvantages in terms of yield, reaction conditions, and safety considerations. This guide will explore both of these synthetic routes in detail.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 1,5-pentanediol via two different methods.

| Parameter | Method 1: Concentrated Hydrochloric Acid | Method 2: Thionyl Chloride (Representative) |

| Reagents | 1,5-Pentanediol, Concentrated HCl | 1,5-Pentanediol, Thionyl Chloride, Pyridine (B92270) (optional) |

| Yield | ~78-80%[1] | 74-79% (estimated based on similar diol reactions) |

| Reaction Temperature | 170°C[1] | 0°C to reflux (typically room temperature to 80°C) |

| Reaction Time | 4 hours[1] | 1-3 hours |

| Pressure | ~10 atm[1] | Atmospheric |

| Key Byproducts | 5-Chloro-1-pentanol, Pentamethylene oxide[1] | SO₂, HCl, Alkyl sulfite (B76179) esters |

| Purity (Commercial) | >95.0% (GC)[2][3] | ≥98.0% (GC)[4] |

Experimental Protocols

Method 1: Synthesis using Concentrated Hydrochloric Acid

This method, adapted from a patented procedure, utilizes high temperature and pressure to achieve a high yield of this compound.[1]

Materials:

-

1,5-Pentanediol (312 parts by weight)

-

Concentrated Hydrochloric Acid (1000 parts by weight)

-

15% Saline solution

-

Dilute Sodium Carbonate solution

-

Autoclave (enamel or ferrosilicon-lined)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of 312 parts by weight of 1,5-pentanediol in 1000 parts by weight of concentrated hydrochloric acid is prepared.

-

The solution is placed in an enamel or ferrosilicon-lined autoclave.

-

The autoclave is heated to 170°C for 4 hours, during which a pressure of approximately 10 atmospheres will develop.

-

After the reaction, the autoclave is cooled to room temperature.

-

The reaction mixture is transferred to a separatory funnel, and the upper oily layer containing the product is separated from the lower aqueous layer.

-

The organic layer is washed sequentially with a 15% saline solution and a dilute sodium carbonate solution until neutral.

-

The crude this compound is then purified by vacuum distillation. A forerun consisting mainly of pentamethylene oxide is first collected, followed by the desired product.

Method 2: Synthesis using Thionyl Chloride

This protocol is a representative procedure for the conversion of diols to dichloroalkanes using thionyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct.

Materials:

-

1,5-Pentanediol

-

Thionyl Chloride (SOCl₂) (2.2 - 2.5 equivalents)

-

Pyridine (optional, 2.2 - 2.5 equivalents)

-

Anhydrous dichloromethane (B109758) (or other inert solvent)

-

Ice bath

-

Round-bottom flask with a reflux condenser and a gas trap (for SO₂ and HCl)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, a solution of 1,5-pentanediol in anhydrous dichloromethane is prepared.

-

The flask is cooled in an ice bath.

-

Thionyl chloride (2.2 - 2.5 equivalents) is added dropwise to the cooled solution with stirring. If pyridine is used, it is typically added to the diol solution before the addition of thionyl chloride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is cooled to room temperature and the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to help remove the last traces of thionyl chloride.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound is purified by vacuum distillation.

Reaction Mechanisms and Pathways

The conversion of 1,5-pentanediol to this compound proceeds through nucleophilic substitution reactions. The diagrams below illustrate the signaling pathways for the two primary methods.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,5-Dichloropentane

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,5-Dichloropentane (C₅H₁₀Cl₂) is a bifunctional alkyl halide that serves as a versatile building block in organic synthesis. Its two primary chloride groups, separated by a flexible five-carbon chain, allow for a range of chemical transformations, most notably nucleophilic substitution and intramolecular cyclization reactions to form six-membered ring systems. This document provides a comprehensive overview of the chemical properties, reactivity, and key experimental applications of this compound, intended for professionals in chemical research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a molecular structure featuring chlorine atoms at the terminal positions of a pentane (B18724) chain.[1] This structure dictates its physical properties and reactivity profile. It is classified as a flammable liquid and is known to be an irritant to the skin and eyes.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 628-76-2 | [4] |

| Molecular Formula | C₅H₁₀Cl₂ | [2][4][5] |

| Molecular Weight | 141.04 g/mol | [2][4][5] |

| Appearance | Colorless to Almost Colorless Liquid | [1][5] |

| Melting Point | -72 °C | [4][6] |

| Boiling Point | 180 °C (at 1013 hPa) | [4] |

| 63-66 °C (at 10 mm Hg) | [6] | |

| Density | 1.106 g/mL (at 25 °C) | [6] |

| 1.10 g/cm³ (at 20 °C) | [4] | |

| Solubility in Water | 0.125 g/L | [4] |

| Vapor Pressure | 1.5 hPa (at 25 °C) | [4] |

| Flash Point | 26 °C (closed cup) | [4] |

| Refractive Index (n²⁰/D) | 1.457 | [6] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the presence of two primary alkyl chloride groups. These sites are electrophilic and susceptible to attack by nucleophiles. Due to the unhindered nature of the primary carbons, the Sₙ2 (bimolecular nucleophilic substitution) mechanism is the predominant pathway.[7][8]

Nucleophilic Substitution Reactions

This compound readily undergoes substitution reactions with a variety of nucleophiles. Depending on the stoichiometry, either mono- or di-substitution products can be obtained.

Caption: Sₙ2 pathway for this compound.

Key reactions with common nucleophiles include:

-

With Cyanide Ions (CN⁻): Reaction with sodium or potassium cyanide in an alcohol solvent yields heptanedinitrile. This reaction is a classic example of carbon chain extension.[9] The use of an ethanol (B145695) solvent is crucial to avoid the competing hydrolysis reaction that would occur in the presence of water.[9]

-

With Sulfide (B99878) Ions (S²⁻): This reaction is particularly useful for synthesizing sulfur-containing heterocycles. With sodium sulfide (Na₂S), this compound undergoes an intramolecular cyclization to form tetrahydrothiopyran (B43164), also known as thiane.[1][6][10][11] The sulfide ion first displaces one chloride, and the resulting thiol intermediate then attacks the second electrophilic carbon in an intramolecular Sₙ2 reaction.[11]

-

With Azide (B81097) Ions (N₃⁻): Sodium azide can be used to introduce azide functionalities, which are precursors for amines or can be used in "click chemistry" cycloaddition reactions.[12][13]

-

With Ammonia (B1221849) (NH₃): Reaction with ammonia can lead to a mixture of products, including the formation of piperidine (B6355638) through intramolecular cyclization, though careful control of conditions is required.[14]

Intramolecular Cyclization

The five-carbon chain of this compound is ideally suited for forming stable six-membered rings via intramolecular reactions. When a nucleophile is introduced that can react a second time after the initial substitution, cyclization is often the major pathway.

Caption: Formation of Thiane via cyclization.

Elimination Reactions

While substitution is dominant for primary alkyl halides, elimination reactions (E2 mechanism) can occur, especially in the presence of strong, sterically hindered bases.[15] However, for this compound, substitution products are generally favored over alkenes.[16] The competition between substitution and elimination is a key consideration in planning syntheses using this reagent.[16]

Grignard Reagent Formation

This compound can react with magnesium metal in an anhydrous ether solvent to form a di-Grignard reagent, ClMg-(CH₂)₅-MgCl. This reagent is a powerful difunctional nucleophile. However, its synthesis can be challenging due to potential side reactions like intramolecular coupling. Once formed, it can be used to create carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[17][18][19][20]

Experimental Protocols

The following section details a representative experimental procedure for the synthesis of a heterocyclic compound using this compound.

Synthesis of Tetrahydrothiopyran (Thiane) from this compound

This procedure is based on the well-established nucleophilic substitution and subsequent intramolecular cyclization reaction with sodium sulfide.[1][6][10]

Objective: To synthesize tetrahydrothiopyran via the reaction of this compound with sodium sulfide.

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (or Dimethylformamide - DMF)

-

Deionized water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of water. Add ethanol to this solution.

-

Addition of Reagent: Slowly add this compound to the stirred sulfide solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure tetrahydrothiopyran.

Caption: Workflow for the synthesis of Thiane.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1]

-

Hazards: It is a flammable liquid and vapor.[2][3][4] It is toxic if swallowed, causes skin irritation, and serious eye irritation.[2][4] It may also cause respiratory irritation.[2]

-

Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[3][4]

-

Incompatible Materials: Incompatible with strong oxidizing agents and strong bases.[3] It may also react with some metals.[21]

Conclusion

This compound is a valuable bifunctional electrophile in synthetic organic chemistry. Its well-defined reactivity, primarily through Sₙ2 mechanisms, allows for the straightforward synthesis of linear difunctionalized pentanes and, more significantly, six-membered heterocyclic systems through intramolecular cyclization. A thorough understanding of its properties, reaction mechanisms, and the competition between substitution and elimination pathways is essential for its effective use in the design and execution of complex synthetic routes in research and development.

References

- 1. CAS 628-76-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound for synthesis 628-76-2 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 628-76-2 [chemicalbook.com]

- 7. organic chemistry - Why are DCM and chloroform so resistant towards nucleophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. Question The major product obtained in the following reaction is: Reacta.. [askfilo.com]

- 12. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. askfilo.com [askfilo.com]

- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Dichloropentane | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,5-Dichloropentane: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichloropentane is a bifunctional organochlorine compound that serves as a valuable and versatile precursor in a multitude of organic syntheses. Its chemical structure, featuring two primary chlorine atoms separated by a flexible five-carbon chain, allows it to act as a potent electrophile in reactions with various nucleophiles. This reactivity is harnessed to construct a range of linear and cyclic molecules, making it a key building block in the synthesis of fine chemicals, pharmaceuticals, and polymers. This guide provides a comprehensive overview of the physicochemical properties of this compound, its core synthetic applications with detailed experimental protocols, and essential safety information.

Physicochemical Properties of this compound

This compound is a colorless liquid with the chemical formula C₅H₁₀Cl₂.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 628-76-2[3] |

| Molecular Formula | C₅H₁₀Cl₂[3] |

| Molecular Weight | 141.04 g/mol [1][3] |

| Appearance | Colorless liquid[1][2] |

| Density | 1.10 g/cm³ at 20 °C[3] |

| Boiling Point | 180 °C at 1013 hPa[3] |

| Melting Point | -72 °C[3][4] |

| Flash Point | 26 °C (closed cup)[3] |

| Solubility | 0.125 g/L in water[3]. Miscible with ethanol, ether, and chloroform.[5] |

| Vapor Pressure | 1.5 hPa at 25 °C[3] |

Core Synthetic Applications

The primary utility of this compound in organic synthesis stems from its ability to undergo nucleophilic substitution reactions at both chlorinated carbons. This dual reactivity is particularly exploited in the formation of heterocyclic compounds and in carbon-carbon bond-forming reactions.

Synthesis of Piperidines

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[6] this compound provides a direct and efficient route to N-substituted piperidines through cyclization with primary amines. The reaction proceeds via a double nucleophilic substitution, where the amine first displaces one chloride ion to form a 5-chloro-N-alkylpentan-1-amine intermediate, which then undergoes intramolecular cyclization to form the piperidine ring.

Figure 1: Synthesis of N-Substituted Piperidines.

Quantitative Data for Piperidine Synthesis

| Primary Amine | Product | Conditions | Yield (%) |

| Aniline | 1-Phenylpiperidine | Alumina catalyst, 330-340°C | 83-90% |

| Benzylamine | 1-Benzylpiperidine | K₂CO₃, Acetone, Reflux | ~85% |

| Methylamine | 1-Methylpiperidine | Na₂CO₃, H₂O, 150°C | ~70% |

Synthesis of Thiane (B73995) (Tetrahydrothiopyran)

Thiane and its derivatives are important sulfur-containing heterocycles. This compound is a common starting material for the synthesis of the parent thiane ring. The reaction with a sulfide (B99878) source, such as sodium sulfide (Na₂S), results in an intramolecular double substitution to yield the six-membered cyclic sulfide.[7][8][9]

References

- 1. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound for synthesis 628-76-2 [sigmaaldrich.com]

- 4. This compound | CAS#:628-76-2 | Chemsrc [chemsrc.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Question The major product obtained in the following reaction is: Reacta.. [askfilo.com]

- 9. Solved What is the result of the reaction between Na2S and | Chegg.com [chegg.com]

An In-depth Technical Guide to the Solubility of 1,5-Dichloropentane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-dichloropentane in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, as a reaction medium, and in the formulation of pharmaceutical products. This document collates available quantitative and qualitative solubility data, details relevant experimental methodologies for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is governed by the principle of "like dissolves like." This adage refers to the similarity of intermolecular forces between the solute and the solvent. As a halogenated alkane, this compound is a relatively nonpolar molecule with dipole-dipole interactions and London dispersion forces being its primary intermolecular attractions. Its solubility is therefore expected to be higher in solvents with similar characteristics.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in readily available literature. However, based on its chemical properties and available information, a general understanding of its solubility can be established. The following table summarizes the available quantitative and qualitative solubility data for this compound in water and its miscibility with several common organic solvents.

| Solvent | Solvent Class | Formula | Solubility of this compound | Citation |

| Water | Protic Solvent | H₂O | 0.125 g/L (Insoluble/Immiscible) | [1][2][3][4] |

| Ethanol | Alcohol | C₂H₅OH | Miscible | [5][6] |

| Diethyl Ether | Ether | (C₂H₅)₂O | Miscible | [5][6] |

| Chloroform | Halogenated Alkane | CHCl₃ | Miscible | [5][6] |

Note on "Miscible": The term "miscible" indicates that this compound and the respective solvent are soluble in each other in all proportions, forming a homogeneous solution. For practical purposes in a laboratory setting, this can be considered as having very high solubility.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid in a liquid, such as this compound in an organic solvent, can be achieved through several established experimental methods. The choice of method often depends on whether the two liquids are fully miscible or partially miscible.

Method 1: Visual Miscibility Determination (for assessing full miscibility)

This is a straightforward qualitative method to determine if two liquids are miscible in all proportions.

Protocol:

-

Preparation: Obtain high-purity samples of this compound and the desired organic solvent.

-

Apparatus: Use clean, dry glass test tubes or vials.

-

Procedure: a. To a series of test tubes, add varying ratios of this compound and the solvent (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 by volume). b. After each addition, securely cap the test tube and agitate it vigorously for at least one minute. c. Allow the mixture to stand and observe for any phase separation.

-

Observation: If a single, clear, homogeneous phase is observed in all ratios, the two liquids are considered miscible. The formation of two distinct layers indicates immiscibility or partial miscibility.

Method 2: Isothermal Titration (for determining solubility limits of partially miscible liquids)

This method is used to quantify the solubility of a liquid in another when they are not fully miscible.

Protocol:

-

Setup: Place a known volume or weight of the solvent in a thermostatically controlled vessel equipped with a magnetic stirrer.

-

Titration: Slowly add the solute (this compound) to the solvent from a burette with constant stirring.

-

Endpoint Determination: The endpoint is reached when the solution becomes turbid or when a second phase just begins to form and persists. The volume of the solute added is then recorded.

-

Calculation: The solubility can be calculated based on the volume of solute added to the known amount of solvent to reach the saturation point.

Method 3: Gas Chromatography (GC) for Quantitative Analysis

For partially miscible systems, the concentration of the dissolved solute in the solvent-rich phase can be accurately determined using gas chromatography.

Protocol:

-

Equilibration: Prepare a saturated solution by adding an excess of this compound to the solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the two phases have clearly separated.

-

Sampling: Carefully extract a known volume of the solvent-rich phase, ensuring that none of the undissolved this compound phase is collected.

-

Analysis: a. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Inject the standards into a gas chromatograph (GC) equipped with a suitable column (e.g., a non-polar or semi-polar capillary column) and a detector (e.g., a flame ionization detector - FID). c. Generate a calibration curve by plotting the peak area against the concentration of the standards. d. Inject the sample from the solvent-rich phase into the GC and determine its peak area. e. Use the calibration curve to determine the concentration of this compound in the sample, which represents its solubility in that solvent at that temperature.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on desired solubility characteristics.

References

- 1. This compound for synthesis 628-76-2 [sigmaaldrich.com]

- 2. This compound CAS#: 628-76-2 [m.chemicalbook.com]

- 3. This compound | CAS#:628-76-2 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

safety and handling precautions for 1,5-Dichloropentane

An In-depth Technical Guide to the Safe Handling of 1,5-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 628-76-2), a flammable and toxic chemical intermediate used in various organic synthesis applications.[1] Adherence to these guidelines is critical to ensure personnel safety and environmental protection in a laboratory or industrial setting.

Physicochemical and Hazard Data

Proper handling procedures are predicated on a thorough understanding of the substance's properties and associated hazards.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Cl₂ | [2][3][4] |

| Molecular Weight | 141.04 g/mol | [2][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][3][4] |

| Melting Point | -72 °C (-97.6 °F) | [3][5][6] |

| Boiling Point | 180 °C (356 °F) at 1013 hPa | [5] |

| 63-66 °C at 10 mm Hg | [3][7] | |

| Density | 1.10 g/cm³ at 20 °C | [5] |

| 1.106 g/mL at 25 °C | [3][7] | |

| Flash Point | 26 °C (78.8 °F) - closed cup | [5][8] |

| Vapor Pressure | 1.5 hPa at 25 °C | [3][5] |

| Water Solubility | 0.125 g/L (insoluble) | [3][5] |

| Refractive Index | n20/D 1.457 | [3][7] |

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[9]

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2][5][9]

-

Acute Toxicity, Oral: Category 3 (H301: Toxic if swallowed)[2][5]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[2][5][9]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[2][5][9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)[2][5][9]

-

Hazardous to the Aquatic Environment (Acute): Category 3 (H402: Harmful to aquatic life)

-

Hazardous to the Aquatic Environment (Long-term): Category 3 (H412: Harmful to aquatic life with long lasting effects)[4][9]

Hazard Pictograms:

Experimental Protocols and Handling Procedures

Strict adherence to established protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to maintain exposure levels below occupational limits.[8][10][11] Use explosion-proof electrical, ventilating, and lighting equipment.[8][9][10]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][12]

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this chemical to ensure appropriate PPE is selected.[12]

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8] A face shield may be necessary for splash protection.[13]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges must be used.[9][10]

General Handling Protocol

-

Preparation: Before starting, ensure all necessary PPE is worn correctly. Clear the work area of any incompatible materials, such as strong oxidizing agents and strong bases.[4][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][8][9] Use only non-sparking tools and take precautionary measures against static discharge by grounding/bonding containers and receiving equipment.[8][10]

-

Chemical Transfer: When transferring the liquid, use a funnel or other appropriate equipment to minimize splashing. Perform transfers within a fume hood.

-

Usage: Avoid breathing vapors or mist.[9][10] Do not eat, drink, or smoke when using this product.[9][10]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling.[8][9][10] Decontaminate all equipment used.

-

Storage: Store in a designated flammables area in the original, tightly closed container.[3][4][8] The storage area should be cool, dry, and well-ventilated.[4][8][11] Store locked up and separate from oxidizing materials.[9]

Emergency Response Workflows

Immediate and correct response to emergencies such as spills or personnel exposure is critical.

Accidental Release (Spill) Response

The following workflow outlines the protocol for managing a spill of this compound.

Caption: Workflow for managing a this compound spill.

Experimental Protocol for Spill Cleanup:

-

Evacuate and Alert: Immediately evacuate personnel from the vicinity of the spill and alert others in the area.[14]

-

Control Ignition: Eliminate all ignition sources (no smoking, flares, sparks, or flames).[15] All equipment used during cleanup must be grounded.[15]

-

Ventilate: Ensure the area is well-ventilated.[14]

-

Don PPE: Before approaching the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[14]

-

Containment: Stop the leak if it can be done without risk.[9][15] Contain and collect the spillage with a non-combustible, absorbent material such as sand, earth, or vermiculite.[8][9][15] Do not use combustible materials like sawdust.[8]

-

Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[8][9][15]

-

Decontamination: Wash the spill site after the material has been collected.

-

Disposal: Dispose of the container and its contents in accordance with all local, regional, national, and international regulations.[4][9]

First Aid Measures for Exposure

The following diagram illustrates the appropriate first aid response for different routes of exposure.

Caption: First aid response pathways for this compound exposure.

Detailed First Aid Protocols:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][9] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[8][16] Get medical attention immediately.[4][8]

-

Skin Contact: Immediately flush the contaminated skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][8][9] Wash the affected area with soap and water.[16] Seek medical attention if irritation develops or persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8][9] Remove contact lenses if present and easy to do.[8][9] Get immediate medical attention.[4][8][9]

-

Ingestion: If swallowed, immediately call a poison center or doctor.[9] Wash out the mouth with water.[9] Do NOT induce vomiting unless directed to do so by medical personnel.[8][9] Never give anything by mouth to an unconscious person.[8]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][15] A water spray may be used to cool fire-exposed containers.[8][9]

-

Specific Hazards: This substance is a flammable liquid.[4] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][8][15] Containers may explode when heated.[4][8]

-

Hazardous Combustion Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][8]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[4][8][15]

References

- 1. CAS 628-76-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound for synthesis 628-76-2 [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | 628-76-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. airgas.com [airgas.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

- 13. trimaco.com [trimaco.com]

- 14. angenechemical.com [angenechemical.com]

- 15. Dichloropentane | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

CAS number 628-76-2 chemical information and properties

An In-depth Technical Guide to 1,5-Dichloropentane (CAS Number: 628-76-2)

This technical guide provides a comprehensive overview of the chemical information, physicochemical properties, reactivity, and safety data for this compound, identified by the CAS number 628-76-2. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

This compound is a halogenated alkane that serves as a versatile building block in organic synthesis. Its bifunctional nature, with two terminal chlorine atoms, allows for a variety of chemical transformations.

| Identifier | Value |

| CAS Number | 628-76-2[1][2][3][4] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₅H₁₀Cl₂[2][3][4] |

| Molecular Weight | 141.04 g/mol [2][3][4] |

| Synonyms | Pentamethylene chloride, Pentamethylene dichloride, Amylene chloride[1][4][5] |

| InChI Key | LBKDGROORAKTLC-UHFFFAOYSA-N[2][4] |

| SMILES | ClCCCCCCl[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value |

| Physical State | Colorless liquid[4] |

| Melting Point | -72 °C[2] |

| Boiling Point | 180 °C at 1013 hPa[2] |

| 63-66 °C at 10 mm Hg[1] | |

| Density | 1.106 g/mL at 25 °C[1] |

| 1.10 g/cm³ at 20 °C[2] | |

| Vapor Pressure | 1.5 hPa at 25 °C[2] |

| Solubility in Water | 0.125 g/L[2] |

| Refractive Index (n20/D) | 1.457[1] |

| Flash Point | 26 °C (closed cup)[2] |

Reactivity and Applications

This compound is primarily utilized as a precursor in the synthesis of other organic compounds. A notable application is its use in the preparation of tetrhydrothiopyran, also known as thiane, through a reaction with a sulfide (B99878) source.[1] This transformation highlights the utility of this compound as a five-carbon building block for the construction of heterocyclic systems.

Experimental Protocols

Synthesis of Tetrahydrothiopyran (B43164) from this compound

This protocol describes a general procedure for the synthesis of tetrahydrothiopyran via the reaction of this compound with sodium sulfide.

Materials:

-

This compound

-

Sodium sulfide (Na₂S)

-

Ethanol (B145695) (or a suitable solvent)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide in a mixture of ethanol and water.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a liquid-liquid extraction to separate the organic product from the aqueous phase.

-

Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure tetrahydrothiopyran.

Below is a graphical representation of the experimental workflow.

References

- 1. This compound | 628-76-2 [chemicalbook.com]

- 2. This compound for synthesis 628-76-2 [sigmaaldrich.com]

- 3. This compound | 628-76-2 | AAA62876 | Biosynth [biosynth.com]

- 4. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentane, 1,5-dichloro- (CAS 628-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Physical Properties of Pentamethylene Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethylene dichloride, also known as 1,5-dichloropentane, is a halogenated aliphatic hydrocarbon with the chemical formula C₅H₁₀Cl₂.[1][2] Its bifunctional nature, with chlorine atoms at the terminal positions of a five-carbon chain, makes it a versatile reagent and building block in organic synthesis. A thorough understanding of its physical properties is crucial for its application in research and development, particularly in reaction design, process scale-up, and safety assessments. This guide provides a comprehensive overview of the key physical characteristics of pentamethylene dichloride, supported by tabulated data and generalized experimental protocols.

Core Physical Properties

The physical state of pentamethylene dichloride under standard conditions is a colorless liquid.[3][4] The following table summarizes its key quantitative physical properties.

| Physical Property | Value | Conditions | Reference(s) |

| Molecular Weight | 141.04 g/mol | [3][5][6] | |

| Boiling Point | 180 °C | 1013 hPa | [5][6][7] |

| 63-66 °C | 10 mmHg | [4] | |

| Melting Point | -72 °C | [5][6][7] | |

| Density | 1.10 g/cm³ | 20 °C | [5][6] |

| 1.093 g/cm³ | 20 °C | [1] | |

| 1.106 g/mL | 25 °C | [4] | |

| Solubility in Water | 0.125 g/L | [4][5] | |

| Insoluble | [4][8] | ||

| Vapor Pressure | 1.5 hPa | 25 °C | [4][5][6] |

| 1.13 mmHg | [3] | ||

| Refractive Index | 1.457 | 20 °C/D | [4][7] |

| 1.4540-1.4580 | 20 °C | [9] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for pentamethylene dichloride were not found in the surveyed literature, the following are generalized and widely accepted methods for determining the key physical properties of liquid organic compounds.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a substance like pentamethylene dichloride, which has a very low melting point, a cryostat or a specialized low-temperature apparatus would be necessary.

General Protocol:

-

A small sample of the solidified compound is placed in a capillary tube.

-

The capillary tube is placed in a melting point apparatus equipped with a cooling system.

-

The temperature is slowly increased while the sample is observed.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

General Protocol (Simple Distillation):

-

A sample of pentamethylene dichloride is placed in a round-bottom flask.

-

A distillation apparatus is assembled with a thermometer placed at the vapor outlet to the condenser.

-

The flask is heated, and the temperature is monitored.

-

The boiling point is the temperature at which the vapor temperature stabilizes during distillation. For high-boiling liquids, vacuum distillation can be employed to lower the boiling point.

Density Measurement

Density is the mass of a substance per unit volume.

General Protocol (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a flask of a known volume) is determined.

-

The pycnometer is filled with pentamethylene dichloride, and its mass is measured.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

General Protocol (Qualitative):

-

A small, measured amount of pentamethylene dichloride is added to a test tube containing a measured volume of the solvent (e.g., water).

-

The mixture is agitated vigorously.

-

The mixture is allowed to stand and is observed for the presence of separate layers or a homogeneous solution. The degree of miscibility is noted.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material.

General Protocol (Abbe Refractometer):

-

A few drops of pentamethylene dichloride are placed on the prism of an Abbe refractometer.

-

The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid organic compound like pentamethylene dichloride.

Caption: General workflow for determining the physical properties of a liquid organic compound.

Conclusion

This technical guide provides essential physical property data for pentamethylene dichloride, which is fundamental for its safe handling, use in chemical synthesis, and in the development of new chemical entities. The provided generalized experimental protocols serve as a foundation for laboratory procedures to verify these properties. The structured presentation of this data aims to support researchers and professionals in their scientific endeavors.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Pentane, 1,5-dichloro- [webbook.nist.gov]

- 3. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 628-76-2 [m.chemicalbook.com]

- 5. This compound for synthesis 628-76-2 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound [stenutz.eu]

- 8. Dichloropentane | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

The Versatility of 1,5-Dichloropentane in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichloropentane, a bifunctional alkylating agent, serves as a valuable and versatile building block in medicinal chemistry. Its five-carbon chain with reactive chlorine atoms at both ends allows for the construction of a variety of cyclic and linear structures that are integral to the architecture of numerous biologically active molecules. This technical guide explores the potential applications of this compound in the synthesis of pharmaceuticals, with a focus on its role in forming key heterocyclic scaffolds and its use as a flexible linker in modern therapeutic modalities.

Core Applications of this compound

The primary utility of this compound in medicinal chemistry stems from its ability to act as a precursor for five-carbon units in cyclization and alkylation reactions.

Synthesis of Piperidine (B6355638) Derivatives

The piperidine moiety is a ubiquitous scaffold found in a vast array of pharmaceuticals, including antipsychotics, antihistamines, and opioid analgesics. This compound is a key reagent for the synthesis of the piperidine ring through cyclization with a primary amine.

General Reaction:

A primary amine reacts with this compound in a double nucleophilic substitution reaction to form the six-membered piperidine ring.

Experimental Protocol: Synthesis of 1-Phenylpiperidine

A representative protocol for the synthesis of a substituted piperidine is the reaction of aniline (B41778) with this compound.

-

Materials: this compound, Aniline, Sodium Carbonate, Acetonitrile.

-

Procedure:

-

To a solution of aniline (1.0 equivalent) in acetonitrile, add sodium carbonate (2.5 equivalents) and this compound (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-phenylpiperidine.

-

Quantitative Data for Piperidine Synthesis:

| Product | Reactants | Catalyst/Base | Solvent | Yield (%) | Reference |

| 1-Phenylpiperidine | Aniline, this compound | Sodium Carbonate | Acetonitrile | Not specified | General Method |

Logical Relationship: Synthesis of Piperidine

Caption: Synthesis of a piperidine derivative from this compound.

This compound as a Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The length and flexibility of this linker are critical for the efficacy of the PROTAC. Simple alkyl chains, such as the pentyl chain derived from this compound, are commonly used as flexible linkers.[1][2]

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC involves the separate synthesis of the target protein ligand, the E3 ligase ligand, and the linker, followed by their conjugation. This compound can be functionalized at one end to allow for sequential attachment to the two ligands.

Caption: General workflow for the synthesis of a PROTAC.

Quantitative Data for PROTAC Linkers:

The optimal linker length for PROTACs is target-dependent and is often determined empirically. Alkyl chains are a common starting point for linker design.[2]

| PROTAC Target | Linker Type | Optimal Length (atoms) | Biological Activity | Reference |

| Estrogen Receptor-α | Alkyl | 16 | Potent degradation | [2] |

| BRD4 | PEG/Alkyl | Variable | Degradation potency varies with length | [1] |

Synthesis of Thiane Derivatives

This compound can be used to synthesize tethydrothiopyran (thiane) through a reaction with a sulfide (B99878) source, such as sodium sulfide.[3] Thiane derivatives have applications in medicinal chemistry, for example, as scaffolds for enzyme inhibitors.

Signaling Pathways Targeted by Molecules Derived from this compound

The biological activity of molecules synthesized using this compound is determined by the final structure. For instance, many piperidine-containing drugs, such as antipsychotics, target dopamine (B1211576) and serotonin (B10506) receptors in the central nervous system.

Signaling Pathway: Dopamine D2 Receptor Signaling

Many atypical antipsychotics, which can be synthesized using a piperidine scaffold, act as antagonists or partial agonists at the dopamine D2 receptor, a G-protein coupled receptor (GPCR).

Caption: Simplified dopamine D2 receptor signaling pathway.

Conclusion

This compound is a fundamental building block in medicinal chemistry with significant potential in the synthesis of bioactive compounds. Its utility in the construction of the pharmaceutically important piperidine ring and its application as a flexible linker in the burgeoning field of PROTACs highlight its continued relevance in drug discovery and development. The straightforward reactivity of this compound, coupled with the biological importance of the structures it can generate, ensures its place as a valuable tool for medicinal chemists. Further exploration of its applications in the synthesis of novel and diverse molecular architectures is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of the piperidine (B6355638) scaffold, a ubiquitous motif in a vast array of pharmaceuticals and natural products, is of significant interest in medicinal chemistry and drug development. One efficient and environmentally conscious approach to piperidine and its N-substituted derivatives is the cyclocondensation of 1,5-dichloropentane with a primary amine. This method offers a direct route to the piperidine ring system.

Recent advancements have demonstrated that this transformation can be effectively carried out in a one-pot synthesis under microwave irradiation.[1][2][3] This approach, particularly in an alkaline aqueous medium, presents a greener alternative to traditional methods that often require harsh conditions and organic solvents. The use of microwave assistance can dramatically reduce reaction times and potentially improve yields.[1][2][3]

This protocol details a microwave-assisted synthesis of N-substituted piperidines from this compound and various primary amines in an aqueous solution of potassium carbonate. The reaction proceeds via a tandem nucleophilic substitution, where the primary amine first displaces one chlorine atom to form an N-substituted 5-chloropentan-1-amine intermediate, which then undergoes intramolecular cyclization to yield the corresponding N-substituted piperidine.

Key Advantages of this Method:

-

Efficiency: The one-pot nature of the reaction simplifies the synthetic procedure.

-

Speed: Microwave irradiation significantly shortens reaction times compared to conventional heating.

-

Green Chemistry: The use of water as a solvent and the absence of hazardous reagents align with the principles of green chemistry.

-

Versatility: This method is applicable to a range of primary amines, allowing for the synthesis of diverse N-substituted piperidines.

Experimental Protocols

General Protocol for the Microwave-Assisted Synthesis of N-Substituted Piperidines

This protocol is adapted from the procedure reported by Ju and Varma (2006) for the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines.[1][2][3]

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, propylamine, etc.)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add deionized water (2 mL) to the reaction vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of various N-substituted piperidines from this compound and primary amines, based on the findings of Ju and Varma (2006).[1][2][3]

| Entry | Primary Amine | Product | Reaction Time (min) | Yield (%) |

| 1 | Benzylamine | N-Benzylpiperidine | 10 | 92 |

| 2 | Propylamine | N-Propylpiperidine | 15 | 85 |

| 3 | Aniline | N-Phenylpiperidine | 20 | 78 |

| 4 | Cyclohexylamine | N-Cyclohexylpiperidine | 15 | 88 |

Visualizations

Reaction Pathway

Caption: Synthetic pathway for N-substituted piperidines.

Experimental Workflow

Caption: Workflow for piperidine synthesis.

References

- 1. Piperidine synthesis [organic-chemistry.org]

- 2. Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Syntheses of N-Azacycloalkanes, Isoindole, Pyrazole, Pyrazolidine, and Phthalazine Derivatives [organic-chemistry.org]

- 3. Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: microwave-assisted syntheses of N-azacycloalkanes, isoindole, pyrazole, pyrazolidine, and phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 1,5-Dichloropentane in the Synthesis of Thiane and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiane (B73995) and its derivatives, utilizing 1,5-dichloropentane as a key starting material. Thiane and its substituted analogues are important scaffolds in medicinal chemistry, appearing in a range of biologically active compounds.

Introduction to Thiane Synthesis

The synthesis of the saturated six-membered heterocycle, thiane (also known as tetrahydrothiopyran), from 1,5-dihalopentanes is a fundamental and widely used transformation in organic chemistry. The reaction proceeds via a nucleophilic substitution reaction where a sulfur nucleophile, typically sodium sulfide (B99878), displaces the two terminal halogen atoms, leading to the formation of the heterocyclic ring. While 1,5-dibromopentane (B145557) is also commonly used, this compound offers a cost-effective alternative for large-scale synthesis.

Synthesis of Thiane from 1,5-Dihalopentane

The direct cyclization of a 1,5-dihalopentane with a sulfide source is an efficient method for the preparation of thiane. The following table summarizes the reaction conditions and yield for the synthesis of thiane using 1,5-dibromopentane, which is analogous to the reaction with this compound.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,5-Dibromopentane | Sodium sulfide nonahydrate | None (neat) | 170 | 7 | 80 | [1] |

Reaction Pathway for the Synthesis of Thiane

Caption: Reaction pathway for the synthesis of thiane.

Experimental Protocol: Synthesis of Thiane

This protocol is adapted from a procedure using 1,5-dibromopentane and is expected to be applicable to this compound with potential adjustments to reaction time and temperature.[1]

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Kugelrohr distillation apparatus (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound and 1.5 equivalents of sodium sulfide nonahydrate.

-

Heat the reaction mixture in an oil bath at approximately 170°C for 7 hours. The reaction should be monitored for the consumption of the starting material by a suitable technique like GC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add water and dichloromethane to the flask and transfer the contents to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude thiane.

-

Purify the crude product by Kugelrohr distillation to yield pure thiane.[1]

Synthesis of Thiane Derivatives

This compound serves as a versatile precursor for a variety of thiane derivatives. By employing substituted 1,5-dichloropentanes or by further functionalizing the thiane ring, a diverse library of compounds can be accessed. These derivatives are of significant interest in drug discovery and development.

General Workflow for Thiane Derivative Synthesis

Caption: A generalized experimental workflow for synthesis.

Applications in Medicinal Chemistry and Drug Development

Thiane and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. The sulfur atom in the thiane ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets.

Thiazines, which are related heterocyclic compounds containing nitrogen and sulfur, and their derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Certain thiazine (B8601807) derivatives have shown potent activity against various bacteria and fungi.

-

Anticancer and Antitumor Activity: The thiane scaffold is found in some compounds investigated for their potential as anticancer agents.

-

Anti-inflammatory and Analgesic Effects: Some derivatives have exhibited anti-inflammatory and pain-relieving properties.

-

Antiviral Activity: Thiane-containing molecules have been explored for their antiviral capabilities.

The development of green synthetic methods for these heterocyclic compounds is also an active area of research, aiming to create more environmentally friendly processes for the production of these valuable molecules.[2] The versatility of the thiane ring system allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs.

References

Application of 1,5-Dichloropentane as an Alkylating Agent: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichloropentane is a versatile bifunctional alkylating agent utilized in the synthesis of a variety of cyclic and acyclic compounds. Its two reactive chlorine atoms, separated by a flexible five-carbon chain, allow for the construction of five and six-membered heterocyclic systems, as well as the introduction of a pentylene linker between two nucleophiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds and as a precursor for a busulfan (B1668071) analogue, a compound class of interest in drug development.

Application 1: Synthesis of N-Substituted Piperidines

The reaction of this compound with primary amines is a classical and effective method for the synthesis of N-substituted piperidines, a common scaffold in many pharmaceuticals. The reaction proceeds via a sequential intramolecular cyclization.

Experimental Protocol: Synthesis of N-Benzylpiperidine

Materials:

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (B52724) (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.0 equivalent).

-

Dissolve the benzylamine in anhydrous acetonitrile to a concentration of approximately 0.1 M.

-

Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

Add this compound (1.1 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer in vacuo to obtain the crude N-benzylpiperidine.

-

Purify the product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation:

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Benzylamine | This compound | K₂CO₃ | Acetonitrile | 18 | 82 | 75-85 |

Note: Yields are typical and may vary depending on the specific primary amine and reaction scale.

Caption: Step-by-step workflow for the synthesis of thiane.

Application 3: Synthesis of a Busulfan Analogue for Drug Development

Busulfan is a bifunctional alkylating agent used in cancer chemotherapy. Analogues of busulfan with modified alkane chain lengths are of interest for their potential to exhibit altered reactivity and biological activity. This compound can be converted to 1,5-pentanediol (B104693), which can then be used to synthesize a pentamethylene analogue of busulfan.

Experimental Protocol: Synthesis of 1,5-Bis(methanesulfonyloxy)pentane

Step 1: Conversion of this compound to 1,5-Pentanediol (Not detailed, assumed as starting material for this protocol)

Step 2: Synthesis of 1,5-Bis(methanesulfonyloxy)pentane

Materials:

-

1,5-Pentanediol

-

Methanesulfonyl Chloride (MsCl)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask, dissolve 1,5-pentanediol (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (2.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Data Presentation:

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1,5-Pentanediol | Methanesulfonyl Chloride | Pyridine | DCM | 5 | 0 to RT | >90 |

Note: This is a general procedure for the mesylation of diols.

Signaling Pathway: Mechanism of Action of Busulfan Analogues

Busulfan and its analogues are DNA alkylating agents. They act by cross-linking DNA strands, which inhibits DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cells, such as cancer cells.

DNA Alkylation by Busulfan Analogue

Application Notes and Protocols: 1,5-Dichloropentane as a Cross-linking Agent in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,5-dichloropentane as a cross-linking agent for the synthesis of novel polymers. The protocols detailed below are based on established principles of polymer chemistry and are intended to serve as a foundational guide for researchers exploring the development of cross-linked polymers for various applications, including drug delivery and biomaterials.

Introduction

This compound is a bifunctional alkyl halide that can serve as an effective cross-linking agent for polymers containing nucleophilic functional groups. The formation of covalent bonds between polymer chains via this compound enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The five-carbon spacer of the pentane (B18724) chain provides a degree of flexibility to the cross-linked network. This document outlines the synthesis of suitable polymers, the cross-linking procedure, and methods for characterization.

Principle of Cross-linking

The cross-linking mechanism involves a bimolecular nucleophilic substitution (SN2) reaction. Nucleophilic groups on the polymer backbone, such as primary or secondary amines, hydroxyl groups, or thiol groups, attack the electrophilic carbon atoms of this compound, displacing the chloride ions and forming stable covalent linkages.

Polymer Synthesis